molecular formula C12H20O2 B12664857 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one CAS No. 94201-23-7

3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one

Cat. No.: B12664857
CAS No.: 94201-23-7
M. Wt: 196.29 g/mol
InChI Key: SRBBNOADJAJPQO-UHFFFAOYSA-N
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Description

3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one: is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol This compound belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one involves several key steps. One of the efficient methods includes the use of furan oxidative spirocyclization to construct the spiro center . This method is crucial for forming the spirocyclic structure. Other important reactions in the synthesis include Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification . The overall synthesis can be completed in 11 linear steps with a total yield of 17.3% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions: 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of novel drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison: 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one stands out due to its specific spirocyclic structure and the presence of four methyl groups, which contribute to its unique chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

94201-23-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3,7,9,9-tetramethyl-1-oxaspiro[4.4]nonan-2-one

InChI

InChI=1S/C12H20O2/c1-8-5-11(3,4)12(6-8)7-9(2)10(13)14-12/h8-9H,5-7H2,1-4H3

InChI Key

SRBBNOADJAJPQO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2(C1)CC(C(=O)O2)C)(C)C

Origin of Product

United States

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